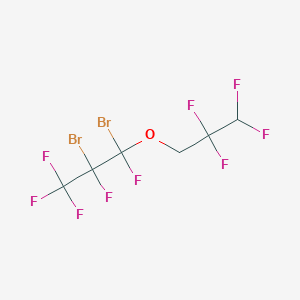

1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether

Description

The exact mass of the compound 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F9O/c7-4(13,6(15,16)17)5(8,14)18-1-3(11,12)2(9)10/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOBRELAYPOQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381048 | |

| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396716-51-1 | |

| Record name | 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3-tetrafluoropropoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 396716-51-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether, a novel fluorinated ether with potential applications in advanced materials and as a specialized solvent. As no direct synthesis for this specific molecule is prominently documented in the existing literature, this guide outlines a robust and scientifically grounded two-step synthetic strategy. The proposed synthesis leverages established principles of fluorine chemistry, beginning with the formation of a fluorinated alkenyl ether intermediate, followed by the selective bromination of the carbon-carbon double bond. This document is intended for an audience of researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of analytical characterization techniques.

Introduction and Rationale

Fluorinated organic compounds are of significant interest across various scientific disciplines due to the unique physicochemical properties imparted by fluorine atoms. These properties include high thermal stability, chemical inertness, and altered biological activity.[1] Fluorinated ethers, in particular, are explored as advanced solvents, heat-transfer fluids, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

The target molecule, this compound, combines the features of a highly fluorinated ether with a vicinal dibromide functionality. This structure suggests potential utility as a dense, non-flammable fluid, a reactive intermediate for further chemical transformations, or a molecule for fundamental studies in fluorine chemistry.

This guide proposes a logical and feasible synthetic route, acknowledging the electron-withdrawing nature of the perfluoroalkyl groups which significantly influences the reactivity of adjacent functional groups. The chosen strategy involves two key transformations:

-

Nucleophilic Substitution: Formation of a pentafluoropropenyl ether via the reaction of a suitable pentafluoropropenyl electrophile with the alkoxide of 2,2,3,3-tetrafluoropropanol. This approach is an adaptation of the classic Williamson ether synthesis, a reliable method for the formation of ethers.[3][4]

-

Electrophilic Addition: Bromination of the electron-deficient double bond of the synthesized alkenyl ether to yield the final product. The presence of strongly electron-withdrawing fluorine atoms is expected to decrease the nucleophilicity of the double bond, necessitating appropriate reaction conditions.[5][6]

Proposed Synthetic Pathway

The overall proposed synthesis is a two-step process, commencing with the synthesis of an intermediate, 1,1,2,3,3-pentafluoro-3-(2,2,3,3-tetrafluoropropoxy)prop-1-ene, followed by its bromination.

Figure 1: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Hexafluoropropene is a gas and should be handled with appropriate equipment.[7] Bromine is highly corrosive and toxic.

Step 1: Synthesis of Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether

This step involves the formation of the sodium alkoxide of 2,2,3,3-tetrafluoropropanol, followed by its reaction with hexafluoropropene. The reaction with hexafluoropropene is anticipated to proceed via a nucleophilic vinylic substitution mechanism.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2,3,3-Tetrafluoropropanol | 132.06 | 13.2 g | 0.10 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 4.4 g | 0.11 |

| Hexafluoropropene | 150.02 | ~18 g | ~0.12 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

A 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a dry nitrogen inlet is charged with sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).

-

The sodium hydride is washed with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and the hexanes are carefully decanted.

-

Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of 2,2,3,3-tetrafluoropropanol (13.2 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. The reaction is allowed to stir at 0 °C for an additional 30 minutes after the addition is complete, and then warmed to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.[4]

-

The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Hexafluoropropene gas (~18 g, ~0.12 mol) is bubbled through the cooled solution at a slow rate over 1-2 hours with vigorous stirring.

-

After the addition of hexafluoropropene is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield the pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether.

Step 2: Synthesis of this compound

This step involves the electrophilic addition of bromine across the double bond of the intermediate ether. The reaction may be initiated by UV light to facilitate the formation of bromine radicals, which is a common practice for the bromination of electron-deficient alkenes.[8][9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether | 264.08 | 26.4 g | 0.10 |

| Bromine | 159.81 | 16.8 g (5.4 mL) | 0.105 |

| Carbon Tetrachloride (anhydrous) | - | 150 mL | - |

Procedure:

-

A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of pentafluoropropenyl 2,2,3,3-tetrafluoropropyl ether (26.4 g, 0.10 mol) in anhydrous carbon tetrachloride (100 mL).

-

The flask is placed in a water bath to maintain a constant temperature.

-

A solution of bromine (16.8 g, 0.105 mol) in anhydrous carbon tetrachloride (50 mL) is added dropwise to the stirred solution of the ether. The reaction flask is irradiated with a UV lamp during the addition. The disappearance of the bromine color indicates the progress of the reaction.[2][6]

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours, or until the bromine color has completely faded.

-

The reaction mixture is washed with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by washing with water (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield the final product, this compound.

Characterization and Analytical Data

The structure and purity of the synthesized compounds will be confirmed by a combination of spectroscopic techniques.

Figure 2: Analytical workflow for product characterization.

Expected Analytical Data:

-

¹⁹F NMR Spectroscopy: This will be the most informative technique for structural elucidation.[10][11] The spectrum is expected to show distinct signals for the CF, CF₂, and CF₃ groups in both the pentafluoropropyl and tetrafluoropropyl moieties, with characteristic chemical shifts and coupling constants.

-

¹H NMR Spectroscopy: The spectrum should show a characteristic signal for the -OCH₂- group, likely a triplet due to coupling with the adjacent CF₂ group.

-

¹³C NMR Spectroscopy: The spectrum will show signals for all the carbon atoms, with their chemical shifts influenced by the attached fluorine atoms.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of fluorinated compounds often results in extensive fragmentation and a weak or absent molecular ion peak.[12][13] High-resolution mass spectrometry (HRMS) with a soft ionization technique such as chemical ionization (CI) or field ionization (FI) would be preferable to confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of C-F bonds (typically in the 1000-1400 cm⁻¹ region) and the C-O-C ether linkage (around 1100 cm⁻¹).[14][15]

Conclusion

This technical guide presents a detailed and scientifically plausible synthetic route for this compound. The proposed two-step synthesis, based on the well-established Williamson ether synthesis and electrophilic bromination of a fluoroalkene, provides a solid foundation for the laboratory preparation of this novel compound. The comprehensive experimental protocols and the outlined analytical characterization methods offer a complete framework for researchers to synthesize and validate the target molecule. The successful synthesis of this compound will provide a valuable addition to the library of functionalized fluorinated ethers, opening avenues for its exploration in various fields of chemical science and technology.

References

-

PubChem. Hexafluoropropylene. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane.

-

ChemTube3D. (n.d.). A Level - Electrophilic Addition Addition of bromine to an alkene. [Link]

- Dibeler, V. H., & Mohler, F. L. (1952). Mass spectra of fluorocarbons.

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

- Smith, B. C. (2016). IR Spectroscopy of Hydrocarbons. Spectroscopy, 31(1), 28-34.

- Google Patents. (n.d.). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Table 1 Free radical additions of cyclic alcohols to hexafluoropropene... [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]

-

Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

-

Wikipedia. (n.d.). Hexafluoro-2-propanol. [Link]

- Vershilova, S. V., Kornilov, V. V., Tsyrulnikova, A. S., Popova, L. M., & Lebedeva, N. V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.

-

ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. [Link]

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

- German, L. S., & Zemskov, S. V. (Eds.). (1989). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. In New Fluorinating Agents in Organic Synthesis (pp. 143-169). Springer, Berlin, Heidelberg.

-

JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

-

YouTube. (2022, October 27). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry). [Link]

-

RSC Publishing. (2018, September 21). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. [Link]

-

RSC Publishing. (n.d.). Reactions involving hexafluoropropylene oxide: novel ring opening reactions and resolution of a racemic mixture of a bromofluoro ester, ultrasound mediated Reformatsky reactions and stereoselectivity. [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: FLUORO‐OLEFIN CHEMISTRY. PART 20. REACTION OF HEXAFLUOROPROPENE WITH ALCOHOLS. [Link]

-

YouTube. (2012, October 17). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

-

PubMed. (2023, June 13). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

-

RSC Publishing. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Chemguide. (n.d.). electrophilic addition - symmetrical alkenes and bromine. [Link]

-

YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

-

ResearchGate. (2025, August 7). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

-

National Institutes of Health. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

-

Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]

-

ResearchGate. (2021, February 3). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]

-

YouTube. (2015, November 24). NMR Spectroscopy of N, P and F - atoms (CHE). [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Chemicool. (n.d.). Understanding the Chemical Synthesis Advantages of 2,2,3,3-Tetrafluoro-1-propanol. [Link]

-

Googleapis.com. (n.d.). Synthesis of fluorinated ethers - European Patent Office - EP 0482938 B1. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sibran.ru [sibran.ru]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 5. chemtube3d.com [chemtube3d.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hexafluoropropylene | C3F6 | CID 8302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluorpropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]

- 9. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

"physicochemical properties of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether"

An In-depth Technical Guide to the Physicochemical Properties of Novel Fluorinated Ethers: A Case Study on 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether and its Analogue

Introduction

The exploration of novel fluorinated and halogenated ethers is a rapidly advancing frontier in materials science and chemical engineering. These compounds often exhibit unique physicochemical properties such as high density, low surface tension, thermal stability, and specific solvency characteristics, making them attractive for a range of specialized applications, from advanced refrigerants and solvents to electrolytes in high-performance batteries. This guide provides a detailed examination of the predicted properties of the novel compound This compound . Due to the limited publicly available data on this specific molecule, this document will also present a comprehensive analysis of the well-characterized analogue, 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) , to provide a framework for understanding the properties and potential applications of this class of compounds.

This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of fluorinated ethers.

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to predicting and interpreting the physicochemical properties of a compound.

Predicted Structure of this compound

The IUPAC name suggests a structure comprising a 2,2,3,3-tetrafluoropropyl group and a 1,2-dibromopentafluoropropyl group linked by an ether oxygen.

-

Molecular Formula: C₆H₃Br₂F₉O

-

Key Structural Features: The presence of multiple fluorine atoms is expected to induce a strong inductive effect, influencing the polarity and reactivity of the molecule. The two bromine atoms add significant mass and are likely to be the most reactive sites for certain chemical transformations.

Caption: Predicted molecular structure of this compound.

Case Study: 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE)

As a close structural analogue, TTE (CAS No: 16627-68-2) provides valuable insights into the expected properties of the target compound. TTE has been investigated as a co-solvent in electrolytes for high-voltage lithium-ion batteries due to its high oxidative stability and ability to form a stable solid electrolyte interphase (SEI).[1][2]

Physicochemical Properties of TTE

The following table summarizes the key physicochemical properties of TTE, compiled from various chemical suppliers and research articles.

| Property | Value | Source(s) |

| CAS Number | 16627-68-2 | [3][4] |

| Molecular Formula | C₅H₄F₈O | [3][5][6] |

| Molecular Weight | 232.07 g/mol | [3][5][6] |

| Appearance | Colorless liquid | [6][7] |

| Boiling Point | 92 - 93.2 °C | [4][5][6][8] |

| Density | 1.5323 - 1.54 g/mL | [4][5][6] |

| Refractive Index (n20D) | 1.29 | [4][6] |

| Flash Point | 27 - 27.5 °C (closed cup) | [4][5] |

| Solubility | Miscible with many polar organic solvents |

Synthesis of TTE

A common synthesis route for TTE involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with tetrafluoroethylene in the presence of a base, such as potassium hydroxide.[9][10] The reaction is typically carried out in an autoclave under elevated temperature and pressure.[9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. kishida.co.jp [kishida.co.jp]

- 4. chembk.com [chembk.com]

- 5. CAS 16627-68-2 | 2107-3-56 | MDL MFCD00155961 | 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, battery grade | SynQuest Laboratories [synquestlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook [chemicalbook.com]

- 10. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 [chemicalbook.com]

An In-depth Technical Guide to 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (HFE-458)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced materials and specialty chemicals, fluorinated ethers have carved out a significant niche due to their unique combination of properties.[1][2] The strategic incorporation of fluorine atoms into an ether backbone imparts exceptional thermal stability, chemical inertness, and tailored solvency, making them indispensable in various high-performance applications.[2][3] This guide focuses on a specific hydrofluoroether (HFE), 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether , a compound that is gaining traction as a sustainable and effective alternative to traditional solvents and chlorofluorocarbons (CFCs).[4]

With an Ozone Depletion Potential (ODP) of zero and a low Global Warming Potential (GWP), this ether is an environmentally considerate choice for industries ranging from electronics and aerospace to pharmaceuticals.[4][5] Its utility is particularly noted in applications requiring precision cleaning, heat transfer, and as a stable medium for chemical reactions.[5][6] This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, current and emerging applications, and essential safety and handling guidelines.

Physicochemical Properties

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, also known by its CAS Number 16627-68-2 , is a colorless and clear liquid with a suite of properties that make it highly versatile.[5][7] The high degree of fluorination in its molecular structure is a key determinant of its physical and chemical characteristics.[3]

| Property | Value | Source |

| CAS Number | 16627-68-2 | [8] |

| Molecular Formula | C5H4F8O | [5][8][9] |

| Molecular Weight | 232.07 g/mol | [5][8] |

| Boiling Point | 92 °C | [4][5] |

| Density | 1.533 - 1.54 g/mL | [5][9] |

| Refractive Index (n20D) | 1.29 | [5] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5][7] |

| Purity (GC) | ≥ 95% to ≥99% (depending on grade) | [5] |

Synthesis and Mechanism

The industrial synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is typically achieved through the reaction of 2,2,3,3-tetrafluoro-1-propanol with tetrafluoroethylene (TFE) in the presence of a base, such as potassium hydroxide.[10] This process is carried out in an aqueous medium under controlled temperature and pressure to ensure optimal yield and safety.

Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether:

-

Reactor Preparation: A 6-liter stainless steel autoclave is charged with 401 g (7.15 mol) of potassium hydroxide, 1604 mL of water, and 1716 g (13 mol) of 2,2,3,3-tetrafluoro-1-propanol.[10]

-

Inerting the System: The autoclave is evacuated and backfilled with nitrogen multiple times to ensure an inert atmosphere.[10]

-

Initial Pressurization and Heating: The system is filled with tetrafluoroethylene to a pressure of 0.1 MPa, and the reaction mixture is heated to 85°C.[10]

-

Controlled Addition of Tetrafluoroethylene: Once the target temperature is reached, tetrafluoroethylene is added incrementally to maintain the reaction pressure between 0.5 and 0.8 MPa. The temperature is kept within the range of 75 to 95°C.[10]

-

Reaction Monitoring and Completion: The addition of tetrafluoroethylene continues until approximately 0.5 molar equivalents relative to the initial amount of fluorine-containing alcohol have been added. The reaction is allowed to proceed with continuous stirring. The reaction is considered complete when there is no further drop in pressure inside the autoclave.[10]

-

Workup and Purification: Upon completion, the autoclave is cooled to room temperature, and any unreacted tetrafluoroethylene is safely discharged. The resulting product, HCF2CF2CH2OCF2CF2H, is isolated from the lower phase of the reaction mixture.[10]

Reaction Visualization

Caption: Synthesis workflow for 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Applications in Research and Industry

The distinct properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether have led to its adoption in several specialized fields:

-

Advanced Battery Technology: Fluorinated ethers are increasingly being investigated as co-solvents in electrolytes for high-performance lithium metal batteries.[1][11] Their high oxidative stability and ability to form a stable solid-electrolyte interphase (SEI) on the anode surface contribute to enhanced battery life and safety.[1][12] Specifically, this ether has been explored as a functional electrolyte additive to improve the interfacial stability of SiOx anodes.[12]

-

Specialty Solvents: Its unique solvency characteristics allow it to dissolve a range of polar and non-polar compounds, making it an excellent choice for cleaning and degreasing in the electronics and precision manufacturing sectors.[5] It is also utilized as a solvent in drug formulation processes within the pharmaceutical industry, ensuring the stability and efficacy of active ingredients.[5]

-

Refrigerants and Heat Transfer Fluids: As an eco-friendly alternative to CFCs, it serves as a refrigerant with a low global warming potential in cooling systems and commercial refrigeration.[4][5] Its thermal stability also makes it a reliable heat transfer fluid in demanding applications.[6]

-

Aerosol Propellants: In the formulation of personal care and household products, it provides a non-flammable option for aerosol propellants, enhancing product safety.[5]

Safety and Handling

While 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is considered to have low toxicity, proper safety protocols are essential during its handling and storage.[5]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and protective clothing to avoid skin and eye contact.[13]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[14]

-

Handling: Avoid all personal contact, including inhalation.[13] Do not allow clothing wet with the material to remain in contact with the skin.[13]

-

Hygiene: Wash hands and face thoroughly before eating, drinking, or smoking.[14]

Storage and Incompatibility:

-

Storage Conditions: Store in a cool, dry, well-ventilated area in its original, tightly sealed container.[14] Keep away from direct sunlight, heat, open flames, and other ignition sources.[14]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, reducing agents, and combustible materials.[14]

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air and seek medical attention if symptoms occur.[15]

-

Skin Contact: In case of skin contact, rinse the affected area with plenty of water.[15] Remove contaminated clothing.[15]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[15] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

-

Ingestion: If swallowed, do NOT induce vomiting. Seek immediate medical attention.[15]

Conclusion

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether stands out as a high-performance, environmentally responsible fluorinated compound. Its unique combination of thermal stability, chemical inertness, and tailored solvency makes it a valuable material for a growing number of advanced applications. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in innovation and development.

References

- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials - Organofluorine / Alfa Chemistry.

- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.

- Advanced Materials: The Role of Fluorinated Aromatic Ethers.

- Terminally fluorinated ether as a solvent for high-performance lithium metal batteries electrolyte - Chemical Communications (RSC Publishing).

- Environmental Hazard Assessment of One and Two Carbon Fluorocarbons: Final Report.

- Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte | Request PDF - ResearchGate.

- 1-Bromoheptadecafluorooctane - Santa Cruz Biotechnology.

- CDC - BROMINE PENTAFLUORIDE - International Chemical Safety Cards - NIOSH.

- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether - Chem-Impex.

- SAFETY DATA SHEET - Airgas.

- Brominated Flame Retardants – A Question of Safety - RTI International.

- 1,1,2,2-TETRAFLUOROETHYL 2,2,3,3-TETRAFLUOROPROPYL ETHER Request for Quotation - ChemBK.

- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 - ChemicalBook.

- 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane - PubChem.

- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether - TCI Chemicals.

- US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents.

- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook.

- US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents.

- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | Reliable Supplier.

- CAS 16627-68-2 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether - Alfa Chemistry.

- US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents.

- Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE) - Sigma-Aldrich.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. sibran.ru [sibran.ru]

- 4. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether | 16627-68-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. innospk.com [innospk.com]

- 7. 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether | 16627-68-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane | C5H4F8O | CID 2776662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether synthesis - chemicalbook [chemicalbook.com]

- 11. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. airgas.com [airgas.com]

- 15. CDC - BROMINE PENTAFLUORIDE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

Spectroscopic Characterization of 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether: A Predictive Guide

Abstract

Introduction: The Challenge of Characterizing Complex Fluorinated Ethers

The unique physicochemical properties of fluorinated ethers, such as high thermal stability, chemical inertness, and unique solvency, make them valuable in a range of applications from specialty solvents to advanced materials. The introduction of bromine atoms further modifies these properties, creating a molecule with a complex and nuanced spectroscopic signature. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides a detailed predictive analysis of the mass spectrometry, NMR, and IR data for 1,2-dibromopentafluoropropyl 2,2,3,3-tetrafluoropropyl ether, offering a virtual roadmap for its spectroscopic identification.

Predicted Mass Spectrometry Data

Mass spectrometry of halogenated compounds is particularly informative due to the characteristic isotopic patterns of bromine.

Expected Molecular Ion Cluster

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The presence of two bromine atoms in the target molecule will result in a distinctive M, M+2, and M+4 isotopic pattern for the molecular ion peak, with relative intensities of approximately 1:2:1.

| Ion | Predicted m/z | Relative Intensity |

| [M]⁺ (²⁷⁹Br) | 433.8 | ~25% |

| [M+2]⁺ (¹⁷⁹Br, ¹⁸¹Br) | 435.8 | ~50% |

| [M+4]⁺ (²⁸¹Br) | 437.8 | ~25% |

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by cleavage at the C-Br, C-C, and C-O bonds.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to accurately resolve the isotopic patterns and determine the elemental composition of fragments.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating fragment patterns. Electrospray ionization (ESI) may be less effective due to the lack of easily ionizable functional groups.

-

Sample Introduction: Direct infusion or gas chromatography (GC) can be used. GC-MS would be advantageous for separating the target compound from any impurities.

-

Data Analysis: Focus on identifying the characteristic 1:2:1 isotopic cluster for fragments containing two bromine atoms and a 1:1 cluster for fragments with one bromine atom.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the structural elucidation of fluorinated compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the tetrafluoropropyl group.

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -OCH₂CF₂- | 4.2 - 4.6 | Triplet of triplets | J(H,F) ≈ 10-15 Hz, J(H,F) ≈ 2-5 Hz |

The chemical shift is downfield due to the deshielding effect of the adjacent oxygen and fluorinated carbons. The multiplicity arises from coupling to the geminal and vicinal fluorine atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct carbon signals. The signals for carbons bonded to fluorine will be split into multiplets.

| Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CFBr- | 80 - 100 | Doublet of multiplets |

| -CF₂Br | 105 - 125 | Triplet of multiplets |

| -CF₂- (pentafluoro) | 110 - 130 | Triplet of multiplets |

| -OCH₂- | 65 - 75 | Triplet |

| -CF₂- (tetrafluoro) | 115 - 135 | Triplet of multiplets |

| -CF₂H | 105 - 125 | Triplet of doublets |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the most informative, with distinct signals for each fluorine environment.[1][2]

| Fluorine Environment | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity |

| -CFBr- | -130 to -150 | Multiplet |

| -CF₂Br | -60 to -80 | Multiplet |

| -CF₂- (pentafluoro) | -110 to -130 | Multiplet |

| -OCH₂CF₂- | -80 to -100 | Multiplet |

| -CF₂H | -135 to -145 | Doublet of triplets |

The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of these signals.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better resolution, especially for the complex multiplets in the ¹⁹F spectrum.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequence.

-

¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay may be needed for quaternary carbons.

-

¹⁹F NMR: Standard proton-decoupled pulse sequence.

-

-

Data Processing: Reference the spectra appropriately (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Caption: General workflow for NMR analysis.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorptions from C-F bonds and the C-O-C ether linkage.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch | 2950 - 3050 | Weak to Medium |

| C-F stretch | 1100 - 1350 | Strong, Broad |

| C-O-C stretch | 1050 - 1150 | Strong |

| C-Br stretch | 500 - 650 | Medium |

The C-F stretching region will likely be a complex and broad set of absorptions due to the multiple, distinct C-F bonds in the molecule.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As a liquid, the neat compound can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired first.

-

Data Analysis: Identify the key functional group absorptions, paying close attention to the fingerprint region (<1500 cm⁻¹) for a unique identification pattern.

Conclusion

While experimental data for this compound is not currently found in the public literature, a robust and scientifically sound prediction of its spectroscopic characteristics can be made. This guide provides a detailed forecast of the mass spectrum, ¹H, ¹³C, and ¹⁹F NMR spectra, and the infrared spectrum. The provided experimental protocols offer a starting point for researchers to acquire and interpret data for this and similar complex halogenated ethers, thereby ensuring scientific integrity and accelerating research and development.

References

- Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers. Magnetic Resonance in Chemistry. 2007;45(3):205-19.

- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry. 2022;94(7):3278-3286.

- The use of F-19 NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. The Analyst. 2003;128(6):756-64.

- Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. 2023;57(25):9274-9283.

- The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance. 2019;306:106-114.

- US Patent 3,981,927, "1,2,2,2-Tetrafluoroethyl ethers and process for preparing them," issued September 21, 1976.

- Synthesis and characterization of a novel functionalized azanonaborane cluster for boron neutron capture therapy. Journal of Organometallic Chemistry. 2005;690(11):2762-70.

- Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. Molecules. 2018;23(1):153.

- Synthesis and characterization of a novel ester-based nucleoamino acid for the assembly of aromatic nucleopeptides for biomedical applications. International Journal of Pharmaceutics. 2011;415(1-2):206-10.

-

Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][3][4]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules. 2016;21(11):1564.

- Synthesis and characterization of novel, optically active polyamides derived from S-valine natural amino acid and bulky anthracenic side chain. Amino Acids. 2010;39(5):1255-63.

- The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.

- Synthesis and structure of all-syn-1,2,3,4-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry. 2011;7:1396-400.

Sources

- 1. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a novel ester-based nucleoamino acid for the assembly of aromatic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Stability of Brominated Fluorinated Ethers

Abstract

This technical guide provides a comprehensive overview of the thermal stability of brominated fluorinated ethers, a class of compounds with significant potential in pharmaceuticals, materials science, and specialty chemical applications.[1][2][3][4] We will explore the fundamental principles governing their stability, focusing on the interplay of carbon-fluorine and carbon-bromine bond strengths. This guide will detail the primary decomposition mechanisms, analyze the structural and environmental factors influencing thermal degradation, and provide validated experimental protocols for assessing thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the properties of these unique molecules.

Introduction: The Emerging Role of Brominated Fluorinated Ethers

Halogenated ethers are critical components in a wide array of applications, from anesthetics and refrigerants to high-performance polymers and pharmaceutical intermediates.[1][2][3] The introduction of both bromine and fluorine into an ether backbone creates a molecule with a unique combination of properties. Fluorination is known to enhance thermal stability, chemical inertness, and metabolic resistance, while bromination provides a reactive site for further chemical modification or imparts flame-retardant properties.[5][6][7]

The thermal stability of these compounds is a critical parameter that dictates their utility. For instance, in high-temperature applications, such as specialty lubricants or polymer additives, resistance to thermal degradation is paramount.[8] Conversely, in pharmaceutical synthesis, understanding the thermal limits of a brominated fluorinated ether intermediate is essential for ensuring reaction safety and purity.[3][9] This guide will provide the foundational knowledge and practical methodologies to characterize and understand the thermal behavior of this promising class of molecules.

Fundamentals of Thermal Stability: A Tale of Two Halogens

The thermal stability of any molecule is fundamentally determined by the strength of its chemical bonds.[10] In brominated fluorinated ethers, the key bonds of interest are the carbon-fluorine (C-F), carbon-bromine (C-Br), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds.

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol (approximately 544 kJ/mol).[11] In contrast, the carbon-bromine bond is significantly weaker, with a BDE of around 72.1 kcal/mol (approximately 285-301 kJ/mol).[11][12] This disparity is the central factor governing the thermal decomposition of brominated fluorinated ethers.

Table 1: Comparison of Relevant Bond Dissociation Energies (BDEs)

| Bond | Approximate BDE (kJ/mol) | Implication for Thermal Stability |

| C–F | 485 - 565 | Very high stability; difficult to break thermally.[11][12][13] |

| C–H | 413 | High stability. |

| C–C | 347 | Moderate stability. |

| C–O | 358 | Moderate stability. |

| C–Cl | 327 - 339 | Weaker than C-F.[12][13] |

| C–Br | 276 - 285 | Significantly weaker than C-F; likely initiation site for decomposition. [12][13] |

| C–I | 213 - 240 | Weakest carbon-halogen bond.[12][13] |

Note: Values are approximate and can vary based on molecular structure.

Due to the significant difference in bond energies, the initial step in the thermal decomposition of a brominated fluorinated ether is almost always the homolytic cleavage of the C-Br bond, generating a carbon-centered radical and a bromine radical.[6][14] The high stability of the C-F and C-O bonds means they are less likely to be the primary point of failure.[8][11]

Mechanisms of Thermal Decomposition

The thermal degradation of brominated fluorinated ethers typically proceeds through a free-radical chain reaction mechanism, initiated by the scission of the weakest bond.

-

Initiation: As established, the process begins with the breaking of the C-Br bond upon heating.

R-CF(Br)-O-R' → R-CF•-O-R' + Br•

-

Propagation: The resulting radicals can participate in a variety of reactions, such as:

-

Hydrogen Abstraction: The bromine radical can abstract a hydrogen atom from another molecule, forming HBr and a new carbon-centered radical.

-

Elimination: The carbon-centered radical can undergo further fragmentation, potentially leading to the cleavage of the ether C-O bond or adjacent C-C bonds.

-

Rearrangement: Intramolecular rearrangements can occur to form more stable radical species.

-

-

Termination: The reaction ceases when two radical species combine.

The presence of fluorine atoms on the same or adjacent carbons can influence the stability of the intermediate radicals and the subsequent reaction pathways. The strong electron-withdrawing nature of fluorine can affect the bond strengths of neighboring atoms.

Below is a generalized diagram illustrating the primary decomposition pathway.

Caption: Generalized pathway for the thermal decomposition of brominated fluorinated ethers.

Factors Influencing Thermal Stability

Several factors can influence the temperature at which a brominated fluorinated ether begins to decompose:

-

Degree of Fluorination: Generally, a higher degree of fluorination leads to greater thermal stability.[5] This is due to the cumulative inductive effect of fluorine atoms strengthening adjacent bonds.

-

Position of Halogens: The relative positions of bromine and fluorine atoms are critical. A bromine atom on a carbon that is also bonded to one or more fluorine atoms (a geminal or vicinal arrangement) may have a slightly different bond energy compared to an isolated C-Br bond.

-

Molecular Weight and Structure: Larger molecules with more complex structures tend to have higher thermal stability due to increased van der Waals forces and energy distribution across more vibrational modes.[10] However, increased branching near the C-Br bond can lead to lower stability if it results in the formation of a more stable tertiary radical upon cleavage.[15]

-

Presence of Impurities: Impurities, particularly metals or acidic/basic residues from synthesis, can act as catalysts and lower the decomposition temperature.[10]

-

Atmosphere: The presence of oxygen can significantly lower thermal stability by introducing oxidative decomposition pathways.[10] Therefore, thermal stability is typically assessed under an inert atmosphere like nitrogen or argon.

Experimental Evaluation of Thermal Stability

Standard thermal analysis techniques are employed to quantitatively assess the thermal stability of brominated fluorinated ethers. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[16][17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16] It is the primary technique for determining the decomposition temperature of a material.

Key Parameters from TGA:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is often reported as the temperature at which 5% mass loss occurs (Td5%).[18][19]

-

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA curve.[16]

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile byproducts.[16]

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Select an appropriate sample pan (typically platinum or alumina).

-

Rationale: Proper calibration is essential for accurate and reproducible data. The choice of pan material prevents any reaction with the sample or its decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the liquid or solid sample into the tared TGA pan.

-

Rationale: This sample size is large enough to be representative but small enough to minimize thermal gradients within the sample.

-

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Rationale: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the measured decomposition is purely thermal.[10]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600 °C).[20]

-

Rationale: A controlled, linear heating rate ensures that the sample's temperature is uniform and allows for clear identification of thermal events.[10]

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Calculate the first derivative of the mass loss curve to identify Tmax.

-

Determine the Tonset (e.g., Td5%) from the mass loss curve.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21][22] While TGA tracks mass loss, DSC detects thermal events such as melting, crystallization, and decomposition, which are associated with enthalpy changes (exothermic or endothermic).[9][23]

For thermal stability, DSC can identify the onset of decomposition by detecting the exothermic or endothermic heat flow associated with the degradation reactions.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Rationale: Calibration ensures the accuracy of measured transition temperatures and energy changes.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products and prevent evaporation before decomposition.

-

Rationale: Hermetic sealing is critical for accurately measuring the thermal events associated with the sample itself, without interference from mass loss due to simple evaporation.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Rationale: The reference pan allows for the subtraction of the instrument's heat capacity, isolating the thermal events of the sample.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature.

-

Rationale: A consistent heating rate is necessary for comparing results across different samples.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify the onset temperature of any large exothermic or endothermic peaks that occur at high temperatures, which are indicative of decomposition.

-

The following diagram illustrates a typical workflow for comprehensive thermal stability analysis.

Sources

- 1. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. bitsathy.ac.in [bitsathy.ac.in]

- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 12. Common Bond Energies (D [wiredchemist.com]

- 13. Covalent Bond Energies [gchem.cm.utexas.edu]

- 14. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 17. Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate) [repository.adu.ac.ae]

- 18. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. Differential Scanning Calorimetry Analysis [intertek.com]

- 22. torontech.com [torontech.com]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Dibromopentafluoropropyl Group: A Gateway to Novel Fluorinated Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—offer a powerful tool for molecular design. Among the diverse array of fluorinated moieties, the dibromopentafluoropropyl group stands out as a versatile and highly reactive building block. This guide provides a comprehensive technical overview of the synthesis, reactivity, and synthetic applications of the dibromopentafluoropropyl group, with a particular focus on 2,3-dibromo-1,1,1,2,3-pentafluoropropane. We will delve into the mechanistic underpinnings of its key transformations, including radical reactions, nucleophilic substitutions, and elimination pathways. Detailed experimental protocols and insights into the causality behind experimental choices are provided to empower researchers in leveraging the synthetic potential of this valuable functional group.

Introduction: The Strategic Value of the Dibromopentafluoropropyl Moiety

The pentafluoropropyl chain, with its trifluoromethyl terminus, offers a unique combination of steric and electronic properties. The introduction of two vicinal bromine atoms further enhances its synthetic utility, providing two distinct points for chemical modification. The presence of five fluorine atoms significantly influences the reactivity of the adjacent carbon-bromine bonds, creating a nuanced chemical behavior that can be exploited for the synthesis of complex fluorinated molecules.

The primary focus of this guide, 2,3-dibromo-1,1,1,2,3-pentafluoropropane, serves as a key entry point to a variety of valuable fluorinated synthons. Its vicinal dibromo functionality allows for facile conversion to unsaturated systems or the introduction of diverse functional groups through substitution reactions. Understanding the interplay of the electron-withdrawing fluorine atoms and the labile bromine atoms is crucial for predicting and controlling the outcomes of its reactions.

Synthesis of the Dibromopentafluoropropyl Group: A Radical Approach

The most direct and efficient method for the synthesis of 2,3-dibromo-1,1,1,2,3-pentafluoropropane involves the photochemical radical addition of bromine to 1H-pentafluoropropene.[1] This reaction proceeds through a classic radical chain mechanism, where the regioselectivity is governed by the stability of the resulting radical intermediate.

Mechanistic Rationale

The photochemical initiation generates bromine radicals (Br•), which then add to the double bond of 1H-pentafluoropropene. The addition can, in principle, occur at either carbon of the alkene. However, the stability of the resulting carbon-centered radical dictates the major regioisomer. The electron-withdrawing nature of the trifluoromethyl group (CF₃) and the adjacent fluorine atom destabilizes a radical at the C2 position. Conversely, a radical at the C1 position is less destabilized. Consequently, the bromine radical preferentially adds to the C2 carbon, leading to the formation of a more stable radical intermediate at C1. This intermediate then abstracts a bromine atom from another molecule of Br₂ to yield the desired 2,3-dibromo-1,1,1,2,3-pentafluoropropane and propagate the radical chain.

Experimental Protocol: Photochemical Bromination of 1H-Pentafluoropropene

Objective: To synthesize 2,3-dibromo-1,1,1,2,3-pentafluoropropane.

Materials:

-

1H-Pentafluoropropene (cis/trans mixture)

-

Bromine

-

Anhydrous solvent (e.g., CCl₄ or a fluorinated solvent)

-

Photochemical reactor equipped with a suitable light source (e.g., a mercury vapor lamp)

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Set up the photochemical reactor and ensure it is clean, dry, and purged with an inert gas.

-

Charge the reactor with a solution of 1H-pentafluoropropene in the chosen anhydrous solvent.

-

Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.

-

Slowly add a stoichiometric amount of bromine to the reaction mixture in the dark to prevent premature reaction.

-

Once the addition is complete, irradiate the mixture with the light source while maintaining the temperature.

-

Monitor the progress of the reaction by observing the disappearance of the bromine color. Further analysis can be performed using GC or NMR spectroscopy.

-

Upon completion, stop the irradiation and allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation to afford 2,3-dibromo-1,1,1,2,3-pentafluoropropane as a mixture of diastereomers.[1]

Key Reactions of the Dibromopentafluoropropyl Group

The dibromopentafluoropropyl group is a versatile synthon that can undergo a variety of transformations, primarily centered around the two carbon-bromine bonds.

Elimination Reactions: Access to Fluoroalkenes

Treatment of 2,3-dibromo-1,1,1,2,3-pentafluoropropane with a base can lead to the elimination of hydrogen bromide (HBr), yielding a mixture of cis- and trans-1-bromo-1,2,3,3,3-pentafluoropropene.[1] The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions. Strong, non-nucleophilic bases are generally preferred.

Causality: The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the proton on the adjacent carbon, facilitating its abstraction by a base. The subsequent elimination of the bromide ion proceeds via an E2 mechanism, where the stereochemical outcome is dependent on the conformation of the starting material.

Sources

A Technical Guide to the Research Applications of Novel Polyfluoroalkyl Ethers

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning field of novel polyfluoroalkyl ethers (PFES). Moving beyond the well-documented environmental concerns of legacy per- and poly-fluoroalkyl substances (PFAS), this document focuses on the unique molecular architecture of PFES and the exciting research applications that their distinctive properties enable. We will delve into the synthesis of these innovative compounds, their advanced applications in diverse scientific domains, and the detailed experimental protocols necessary to harness their potential.

The Unique Molecular Landscape of Polyfluoroalkyl Ethers

Polyfluoroalkyl ethers are a subclass of PFAS characterized by the presence of one or more ether linkages (–O–) within the fluorinated carbon chain. This structural feature imparts a unique combination of properties that distinguish them from their perfluoroalkyl counterparts. The ether bond introduces flexibility into the polymer backbone, leading to materials with a wide range of tunable physical states, from liquids to elastomers. Furthermore, the electron-withdrawing nature of the fluorine atoms stabilizes the adjacent ether linkage, resulting in exceptional chemical and thermal stability.[1] These properties, combined with the inherent hydrophobicity and lipophobicity of fluorinated chains, make novel PFES highly attractive for a variety of advanced research applications.[1]

The general structure of a polyfluoroalkyl ether can be represented as a chain of repeating fluoroether units, with various possible end-groups that can be functionalized for specific applications. Common repeating units include -OCF₂–, -OCF₂CF₂–, and -OCF₂CF(CF₃)–.[1] The synthesis of these polymers can be broadly categorized into two main methods: photocatalytic polymerization and anionic catalytic polymerization.

-

Photocatalytic Polymerization: This method typically involves the reaction of tetrafluoroethylene or hexafluoropropylene with oxygen under ultraviolet irradiation at low temperatures. This process results in polyethers with varying structures.

-

Anionic Catalytic Polymerization: This technique utilizes monomers like hexafluoropropylene oxide (HFPO) with a fluoride ion catalyst in an aprotic solvent to produce oligomers with an acyl fluoride terminal group, which can then be stabilized to form the final perfluoropolyether.

The ability to introduce a wide array of functional groups to the termini of these polymers through various chemical modifications opens up a vast design space for creating materials with tailored properties.[1]

Advanced Applications in Materials Science

The unique combination of thermal stability, chemical inertness, low surface energy, and lubricity makes functionalized perfluoropolyether (PFPE) based materials highly desirable for a range of demanding applications in materials science.

High-Performance Lubricants

Perfluoropolyethers are renowned for their use as high-performance lubricants in extreme environments, such as in the aerospace and electronics industries, where conventional lubricants would fail.[2][3] Their low volatility, wide operating temperature range, and resistance to oxidation make them ideal for these applications.[2] Novel research in this area focuses on enhancing the boundary lubrication performance of PFPEs through the incorporation of functional additives and surface modifications.[4]

| Property | ASTM Test Method | Description |

| Viscosity | ASTM D445 | Measures the kinematic viscosity of the lubricant at specified temperatures.[5] |

| Flash and Fire Point | ASTM D92 | Determines the lowest temperature at which the lubricant's vapors will ignite.[5] |

| Pour Point | ASTM D97 | Indicates the lowest temperature at which the lubricant will flow.[5] |

| Oxidation Stability | ASTM D942 | Evaluates the resistance of the grease to oxidation under static conditions.[6] |

| Wear Prevention | ASTM D4172B (Four-Ball Wear Test) | Assesses the lubricant's ability to protect against wear under high loads.[5] |

| Water Washout | ASTM D1264 | Measures the grease's resistance to being washed away by water.[6] |

Experimental Protocol: Evaluation of PFPE Lubricant Performance

A common method for evaluating the tribological performance of PFPE lubricants is through a ball-on-disc tribometer.[3]

Objective: To determine the coefficient of friction and wear characteristics of a novel functionalized PFPE lubricant.

Materials:

-

Ball-on-disc tribometer

-

Steel balls (e.g., 440C stainless steel)

-

Steel discs (e.g., 440C stainless steel)

-

Novel functionalized PFPE lubricant

-

Control lubricant (e.g., a commercial PFPE)

-

Solvents for cleaning (e.g., hexane, isopropanol)

Procedure:

-

Thoroughly clean the steel balls and discs with solvents to remove any contaminants.

-

Apply a thin, uniform film of the novel PFPE lubricant to the surface of the disc.

-

Mount the disc and ball in the tribometer.

-

Set the test parameters:

-

Load (e.g., 10 N)

-

Sliding speed (e.g., 0.1 m/s)

-

Test duration (e.g., 60 minutes)

-

Temperature (e.g., room temperature or elevated temperature)

-

-

Start the test and record the coefficient of friction as a function of time.

-

After the test, carefully remove the disc and ball.

-

Analyze the wear scar on the ball and the wear track on the disc using optical microscopy or profilometry to determine the wear volume.

-

Repeat the experiment with the control lubricant for comparison.

Causality: The choice of a ball-on-disc setup allows for a controlled point contact, simulating demanding conditions in bearings and gears. The selection of steel components is representative of many industrial applications. By comparing the coefficient of friction and wear volume of the novel PFPE to a known standard, researchers can quantify the improvements in lubricity and wear resistance imparted by the specific functionalization.

Innovations in Energy Storage: Polyfluoroalkyl Ether Electrolytes

The development of next-generation batteries, particularly lithium-ion and lithium-sulfur batteries, is critically dependent on the design of safer and more efficient electrolytes. Novel polyfluoroalkyl ethers are emerging as promising candidates for electrolyte solvents and additives due to their high electrochemical stability, non-flammability, and ability to tune ion transport properties.[7]

The incorporation of fluoroether moieties into the electrolyte can suppress the polysulfide shuttle effect in lithium-sulfur batteries and improve the oxidative stability at high voltages in lithium-ion batteries.[8] The molecular design of these ethers, including the length of the fluoroalkyl and ether segments, allows for the fine-tuning of properties such as ionic conductivity and viscosity.[8]

| Parameter | Description | Measurement Technique |

| Ionic Conductivity | The ability of the electrolyte to conduct ions. | Electrochemical Impedance Spectroscopy (EIS) |

| Electrochemical Stability Window | The voltage range over which the electrolyte remains stable without decomposing. | Cyclic Voltammetry (CV) |

| Transference Number | The fraction of the total current carried by a specific ion (e.g., Li⁺). | Potentiostatic Polarization |

| Flash Point | The lowest temperature at which the electrolyte gives off flammable vapors. | ASTM D93 |

| Cycling Performance | The ability of the battery to maintain its capacity over repeated charge-discharge cycles. | Galvanostatic Cycling |

Experimental Protocol: Electrochemical Characterization of a Novel PFES-based Electrolyte

Objective: To evaluate the ionic conductivity, electrochemical stability, and cycling performance of a novel PFES-based electrolyte for lithium-ion batteries.

Materials:

-

Argon-filled glovebox

-

Coin cell components (casings, spacers, springs)

-

Lithium metal foil (anode)

-

Cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811)

-

Separator (e.g., polypropylene)

-

Novel PFES-based electrolyte (e.g., 1 M LiPF₆ in a PFES solvent)

-

Control electrolyte (e.g., 1 M LiPF₆ in a conventional carbonate solvent)

-

Potentiostat/galvanostat with impedance spectroscopy capabilities

-

Battery cycler

Procedure:

-

Cell Assembly (inside a glovebox):

-

Assemble coin cells (e.g., CR2032) using the lithium metal anode, separator, cathode, and the novel PFES-based electrolyte.

-

Assemble a control set of cells with the conventional electrolyte.

-

-

Ionic Conductivity Measurement:

-

Assemble a symmetric cell with two stainless steel electrodes and the novel electrolyte.

-

Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 0.1 Hz) to determine the bulk resistance of the electrolyte.

-

Calculate the ionic conductivity using the cell geometry.

-

-

Electrochemical Stability Window (ESW) Measurement:

-

Use a three-electrode cell with lithium metal as the reference and counter electrodes and a stainless steel working electrode.

-

Perform Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1 mV/s) from the open-circuit potential to a high voltage (e.g., 5.5 V vs. Li/Li⁺) and back to determine the oxidative stability limit.

-

-

Galvanostatic Cycling:

-

Cycle the assembled Li||NMC811 coin cells on a battery cycler at a specific C-rate (e.g., C/10 for formation cycles, then C/2 for long-term cycling) within a defined voltage window (e.g., 3.0-4.3 V).

-

Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.

-

Causality: The use of coin cells provides a standardized and reproducible platform for electrochemical testing. Comparing the performance of the novel PFES electrolyte against a conventional carbonate-based electrolyte directly highlights the advantages of the fluorinated system, such as improved safety (non-flammability) and enhanced stability at higher voltages, which are critical for developing high-energy-density batteries.

Frontiers in Drug Delivery and Biomedical Applications

The unique properties of polyfluoroalkyl ethers, particularly their amphiphilicity when functionalized with hydrophilic moieties, make them excellent candidates for the development of advanced drug delivery systems. These amphiphilic PFES can self-assemble into nanostructures, such as micelles or nanoparticles, capable of encapsulating hydrophobic drugs and releasing them in a controlled manner.[9][10]

The fluorinated core of these nanocarriers provides a highly hydrophobic environment for drug loading, while a hydrophilic shell can improve their stability in aqueous media and prolong their circulation time in the body.[11] Furthermore, the "smart" design of these systems can enable triggered drug release in response to specific stimuli, such as changes in pH or the presence of certain enzymes.[11]

Experimental Protocol: Synthesis and In Vitro Evaluation of PFES-based Drug-Loaded Micelles

Objective: To synthesize drug-loaded polymeric micelles from a novel amphiphilic PFES and evaluate their drug release profile in vitro.

Materials:

-

Amphiphilic PFES block copolymer

-

Hydrophobic drug (e.g., curcumin, paclitaxel)

-

Organic solvent (e.g., acetone, THF)

-

Dialysis membrane (with appropriate molecular weight cut-off)

-